Bienvenue dans la boutique en ligne BenchChem!

Manidipine-d4

Bioanalysis LC-MS/MS Method Validation

Manidipine-d4 is a highly characterized, stable isotope-labeled internal standard (SIL-IS) specifically manufactured for the accurate quantification of Manidipine in biological matrices. With four deuterium atoms at the ethyl linker, it provides a +4 Da mass shift, eliminating spectral overlap while preserving near-identical physicochemical properties to the native analyte. This ensures co-elution and parallel processing, critical for correcting matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows. Unlike generic surrogates, Manidipine-d4 meets the rigorous requirements of FDA and EMA bioanalytical method validation guidelines, making it the preferred choice for clinical pharmacokinetic studies and DMPK research. Ideal for labs developing regulated bioanalytical assays.

Molecular Formula C35H38N4O6
Molecular Weight 614.7 g/mol
Cat. No. B563759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine-d4
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl-d4 Methyl Ester; 
Molecular FormulaC35H38N4O6
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2
InChIKeyANEBWFXPVPTEET-KFESLDSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine-d4: Deuterated Calcium Channel Blocker for Analytical Quantification and Metabolic Research


Manidipine-d4 (CAS: 1189656-59-4; also (±)-Manidipine-d4) is a deuterium-labeled isotopologue of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker used clinically for hypertension. This compound incorporates four stable deuterium atoms at the ethyl linker position, resulting in a molecular weight shift of +4 Da (from 610.70 to 614.72 g/mol), while preserving the native chemical structure and pharmacological profile [1]. Manidipine-d4 is not intended for therapeutic use; rather, it is specifically manufactured as a highly characterized analytical reagent for the precise quantification of unlabeled Manidipine in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Unlabeled Manidipine or Generic Isotopologues Cannot Replace Manidipine-d4 in Quantitative Bioanalysis


In regulated bioanalytical LC-MS/MS workflows, the use of a structurally matched, stable isotope-labeled internal standard (SIL-IS) is a foundational requirement for achieving the accuracy, precision, and robustness mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Substituting Manidipine-d4 with a non-isotopic structural analog or a less analogous isotopologue can introduce systematic analytical error due to differential ionization efficiency, variable matrix effects, and inconsistent extraction recovery [1]. The specific four-deuterium labeling of Manidipine-d4 on the ethyl linker provides a mass shift sufficient to avoid spectral overlap with the unlabeled analyte, while maintaining near-identical physicochemical behavior essential for co-elution and parallel processing . This ensures that the internal standard accurately tracks and corrects for any sample-to-sample variability in recovery, ion suppression, or instrument fluctuation, a level of analytical rigor unattainable with generic alternatives.

Comparative Analytical Performance and Biological Selectivity of Manidipine-d4


LC-MS/MS Quantification: Manidipine-d4 vs. Unlabeled Manidipine and Non-Analogous Internal Standards

Manidipine-d4 enables precise and accurate quantification of Manidipine in human plasma via LC-MS/MS. In a validated enantioselective bioanalytical method, isotopically labeled Manidipine-d4 (and its enantiomers) were utilized as internal standards, demonstrating a linear calibration range of 0.1–20 ng/mL for both R-(-)-manidipine and S-(+)-manidipine with correlation coefficients (r²) > 0.995 [1]. The use of a deuterated internal standard, specifically the d4 isotopologue, is critical for correcting for matrix effects and extraction variability, which are not adequately addressed by unlabeled structural analogs .

Bioanalysis LC-MS/MS Method Validation

Metabolic Stability and Tracer Utility: Deuterium Isotope Effect on CYP3A4-Mediated Metabolism

Manidipine undergoes extensive first-pass metabolism, primarily via CYP3A4, resulting in an oral bioavailability of approximately 5% and a terminal elimination half-life of 5 hours [1]. The deuterium labeling in Manidipine-d4, specifically at the ethyl linker position, introduces a primary kinetic isotope effect that can subtly alter the rate of CYP3A4-mediated metabolism compared to the unlabeled compound [2]. This property is leveraged in metabolic tracing studies to elucidate metabolic pathways and distinguish parent drug from metabolites, but it also necessitates careful validation when used as an internal standard to ensure that any isotopic fractionation does not compromise assay accuracy [3].

Drug Metabolism Pharmacokinetics CYP3A4

Dual L- and T-Type Calcium Channel Antagonism: Comparative Renal Microvascular Selectivity

Manidipine, the parent compound of Manidipine-d4, exhibits a unique pharmacological profile by inhibiting both L-type and T-type voltage-gated calcium channels. This dual blockade translates into a distinct renovascular effect. Unlike first- and second-generation dihydropyridines (e.g., nifedipine, amlodipine) which primarily dilate the afferent renal arteriole, potentially increasing intraglomerular pressure, manidipine also dilates the efferent arteriole [1]. This balanced vasodilation is hypothesized to better preserve glomerular filtration and reduce proteinuria, a key marker of renal damage in hypertension and diabetes [2].

Pharmacology Renal Protection Calcium Channel Blockers

Comparative Incidence of Ankle Edema: Manidipine vs. Amlodipine in Clinical Trial

A key differentiator for manidipine in clinical practice is its lower propensity to cause peripheral edema compared to other dihydropyridine calcium channel blockers like amlodipine. This adverse effect, resulting from arteriolar vasodilation and increased capillary pressure, is a common reason for treatment discontinuation [1]. In a large, double-blind trial, the incidence of ankle edema was significantly lower in patients treated with manidipine compared to those receiving amlodipine [2].

Clinical Pharmacology Adverse Events Hypertension

Optimal Research and Industrial Applications for Manidipine-d4


Regulated Bioanalysis of Manidipine in Plasma for Pharmacokinetic Studies

Manidipine-d4 is the preferred internal standard for the development and validation of LC-MS/MS methods to quantify Manidipine in human plasma, a critical requirement for Phase I-IV clinical pharmacokinetic studies. Its use ensures compliance with FDA and EMA bioanalytical method validation guidelines by correcting for matrix effects, extraction variability, and ionization suppression [REFS-1, REFS-2].

In Vitro Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Researchers can use Manidipine-d4 as a stable isotope tracer to investigate the metabolic fate of Manidipine in the presence of CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) or inducers (e.g., rifampicin). The deuterium label allows for the simultaneous quantification of the parent drug and its metabolites, enabling precise determination of metabolic pathways and clearance rates without interference from endogenous compounds [REFS-3, REFS-4].

Pharmacodynamic Studies Correlating Drug Exposure with Renal Hemodynamic Effects

In preclinical models of hypertension and chronic kidney disease, Manidipine-d4 can be administered as a tracer to accurately measure plasma and tissue drug concentrations. This allows for the precise correlation of drug exposure with specific pharmacodynamic endpoints, such as changes in renal blood flow, glomerular filtration rate, and urinary protein excretion, thereby elucidating the mechanism underlying its unique dual L/T-type channel blockade [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manidipine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.